N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a hydrazinyl carbonyl linkage, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide typically involves the condensation of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 2-hydroxybenzaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or sulfonamide derivatives.
Scientific Research Applications
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide: Similar structure but with a nitro group instead of a hydroxy group.
N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: Lacks the benzyl and sulfonamide groups.
Properties
Molecular Formula |
C28H25N3O4S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H25N3O4S/c1-21-15-17-24(18-16-21)36(34,35)31(20-22-9-3-2-4-10-22)26-13-7-6-12-25(26)28(33)30-29-19-23-11-5-8-14-27(23)32/h2-19,32H,20H2,1H3,(H,30,33)/b29-19+ |
InChI Key |
FMNUGESGGRQWJO-VUTHCHCSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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